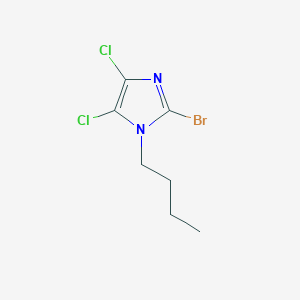
2-bromo-1-butyl-4,5-dichloro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-butyl-4,5-dichloro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-butyl-4,5-dichloro-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method includes the chlorination of 2-substituted imidazoles using reagents such as phosphorus pentachloride (PCl5), chlorine, sodium hypochlorite (NaOCl), or N-chlorosuccinimide (NCS) to obtain 4,5-dichloroimidazoles . The bromination step can be achieved using bromine or other brominating agents under controlled conditions to introduce the bromo substituent at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-butyl-4,5-dichloro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can engage in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium cyanide (KCN), or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-butyl-4,5-dichloro-1H-imidazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: It may have therapeutic potential as an antimicrobial, antifungal, or anticancer agent, although further research is needed to confirm its efficacy and safety.
Industry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-bromo-1-butyl-4,5-dichloro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes or by interfering with the active site, leading to the disruption of essential biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-4,5-dichloro-1H-imidazole: Lacks the bromine substituent but shares similar structural features and chemical properties.
2-Bromo-4,5-dichloro-1-[(4-fluorobutoxy)methyl]-1H-imidazole: Contains additional fluorine and butoxy groups, which may alter its reactivity and applications.
Uniqueness
2-Bromo-1-butyl-4,5-dichloro-1H-imidazole is unique due to its specific combination of substituents, which can influence its chemical behavior and potential applications. The presence of both bromine and chlorine atoms can enhance its reactivity and binding affinity in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
666834-27-1 |
|---|---|
Molekularformel |
C7H9BrCl2N2 |
Molekulargewicht |
271.97 g/mol |
IUPAC-Name |
2-bromo-1-butyl-4,5-dichloroimidazole |
InChI |
InChI=1S/C7H9BrCl2N2/c1-2-3-4-12-6(10)5(9)11-7(12)8/h2-4H2,1H3 |
InChI-Schlüssel |
KZWCKNKDXLTORI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=C(N=C1Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


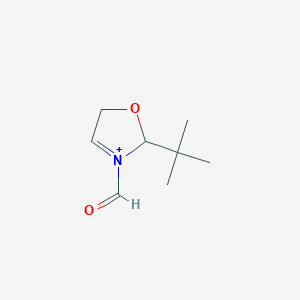
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)
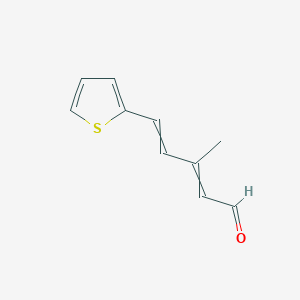
![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)
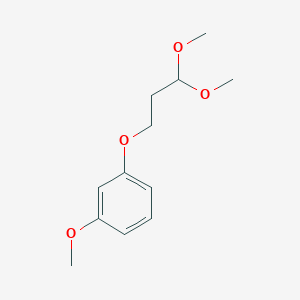

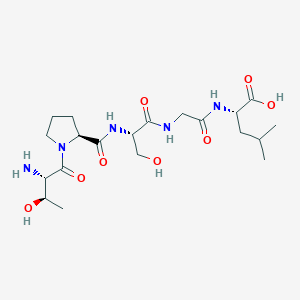
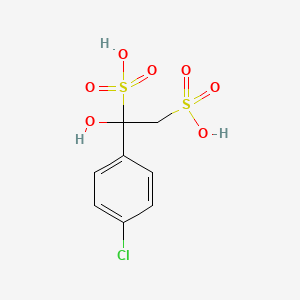

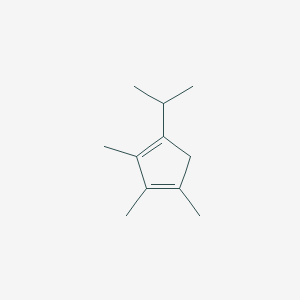
![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)

